molecular formula C29H40O7 B14362907 2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid CAS No. 90332-21-1

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid

Cat. No.: B14362907
CAS No.: 90332-21-1
M. Wt: 500.6 g/mol
InChI Key: OPSMWGFYMFPKQG-UHFFFAOYSA-N
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Description

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes heptyl chains and hydroxybenzoic acid moieties. It is often used as an analytical reference standard and has applications in research and forensic science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of methanol and benzoic acid derivatives under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and stringent quality control measures ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of halogenated compounds.

Scientific Research Applications

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid is widely used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors and enzymes, influencing various biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid stands out due to its specific structural features, which provide unique chemical and physical properties. These properties make it particularly valuable in analytical and research applications, where precision and accuracy are paramount.

Properties

CAS No.

90332-21-1

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

2-heptyl-4-(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy-6-hydroxybenzoic acid

InChI

InChI=1S/C29H40O7/c1-4-6-8-10-12-14-20-17-23(19-24(30)26(20)28(32)33)36-29(34)27-21(15-13-11-9-7-5-2)16-22(35-3)18-25(27)31/h16-19,30-31H,4-15H2,1-3H3,(H,32,33)

InChI Key

OPSMWGFYMFPKQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCCCC

Origin of Product

United States

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